molecular formula C8H5ClF3NO4S B13993003 Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13993003
M. Wt: 303.64 g/mol
InChI Key: POWRKHXNBXZQRW-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a trifluoromethyl group, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the chlorosulfonation of 6-(trifluoromethyl)pyridine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and methanol for the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Reduction Reactions: Sulfonamide derivatives.

    Oxidation Reactions: Oxidized trifluoromethyl derivatives.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chlorosulfonyl)pyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 6-(trifluoromethyl)pyridine-2-carboxylate: Lacks the chlorosulfonyl group, affecting its reactivity.

    Methyl 4-(chlorosulfonyl)-pyridine-2-carboxylate: Similar structure but without the trifluoromethyl group.

Uniqueness

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the chlorosulfonyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C8H5ClF3NO4S

Molecular Weight

303.64 g/mol

IUPAC Name

methyl 4-chlorosulfonyl-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(18(9,15)16)3-6(13-5)8(10,11)12/h2-3H,1H3

InChI Key

POWRKHXNBXZQRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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